(2E)-3-benzyl-N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-3-BENZYL-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique thiazinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-BENZYL-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of benzyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-BENZYL-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-BENZYL-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for developing new pharmaceuticals.
Industry
In the industrial sector, (2E)-3-BENZYL-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is used in the production of specialty chemicals and materials. Its unique properties can be harnessed to develop new products with enhanced performance.
Mechanism of Action
The mechanism of action of (2E)-3-BENZYL-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exerting its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and benzyl-substituted molecules. Examples include:
- Thiazinane-4-carboxamide derivatives
- Benzyl-substituted thiazolidinones
Uniqueness
What sets (2E)-3-BENZYL-N-(4-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE apart is its specific combination of functional groups and ring structure. This unique arrangement confers distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H25N3O4S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
3-benzyl-N-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C26H25N3O4S/c1-32-21-12-8-19(9-13-21)27-25(31)23-16-24(30)29(17-18-6-4-3-5-7-18)26(34-23)28-20-10-14-22(33-2)15-11-20/h3-15,23H,16-17H2,1-2H3,(H,27,31) |
InChI Key |
WATSFUIBUKMNJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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